molecular formula C8H12O3 B2820561 Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 81056-11-3

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B2820561
CAS No.: 81056-11-3
M. Wt: 156.181
InChI Key: XAESUVRCRNJFDR-ZMONIFLSSA-N
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Chemical Reactions Analysis

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it may act as a substrate for rhodium-catalyzed cyclopropanation, forming cyclopropane rings through the insertion of carbenes . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific bicyclic structure and the versatility it offers in chemical synthesis and research applications.

Properties

IUPAC Name

ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESUVRCRNJFDR-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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